molecular formula C8H9NO2 B2798396 (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol CAS No. 1075237-72-7

(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol

Cat. No.: B2798396
CAS No.: 1075237-72-7
M. Wt: 151.165
InChI Key: PSFOJYIYLZRUPN-UHFFFAOYSA-N
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Description

(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol: is a heterocyclic compound with the molecular formula C8H9NO2 It is characterized by a fused ring system consisting of a furan and a pyridine ring, with a hydroxymethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol involves the condensation of a furan-pyridine compound with an appropriate formaldehyde derivative under acidic conditions. This is followed by reduction and decarboxylation steps to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: The hydroxymethyl group in this compound can be substituted with various nucleophiles under appropriate conditions, resulting in the formation of ethers, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides, amines, or halides, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Ethers, esters, various substituted derivatives.

Scientific Research Applications

Chemistry: (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of enzyme mechanisms or receptor binding.

Industry: In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interference with nucleic acid functions.

Comparison with Similar Compounds

Uniqueness: (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol is unique due to its specific hydroxymethyl substitution on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1,3-dihydrofuro[3,4-c]pyridin-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-3-8-1-6-4-11-5-7(6)2-9-8/h1-2,10H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFOJYIYLZRUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate (0.871 g, 4.51 mmol) in THF (20 ml) at −78° C. under argon was treated with LiAlH4 (1M in THF) (4.51 ml, 4.51 mmol) and allowed warm to rt. After 10 min at rt, water (1 ml), 2M aq NaOH (1 ml) and water (1 ml) were sequentially added and the mixture stirred at rt for 0.5 h. The mixture was then filtered through a short pad of Kieselguhr, eluting with THF (50 ml), organic extracts were then evaporated, chromatographed (0-20% methanol/DCM) to give product as an orange oil (66 mg, 10%).
Quantity
0.871 g
Type
reactant
Reaction Step One
Quantity
4.51 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
10%

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